molecular formula C30H24Cl3N3O2 B11525610 1-[1-(4-chlorophenyl)-5-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

1-[1-(4-chlorophenyl)-5-{3-[(2,6-dichlorobenzyl)oxy]phenyl}-4-(4-methylphenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone

Cat. No.: B11525610
M. Wt: 564.9 g/mol
InChI Key: RMYYCFOTENVFAS-UHFFFAOYSA-N
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Description

1-[1-(4-CHLOROPHENYL)-5-{3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-4-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is a complex organic compound with a unique structure that includes multiple aromatic rings and a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(4-CHLOROPHENYL)-5-{3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-4-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[1-(4-CHLOROPHENYL)-5-{3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-4-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-[1-(4-CHLOROPHENYL)-5-{3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-4-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s structure allows it to interact with various biological targets, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 1-[1-(4-CHLOROPHENYL)-5-{3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-4-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE involves its interaction with specific molecular targets. The triazole ring and aromatic substituents allow the compound to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(4-CHLOROPHENYL)-5-{3-[(2,6-DICHLOROPHENYL)METHOXY]PHENYL}-4-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-3-YL]ETHAN-1-ONE is unique due to its complex structure, which includes multiple aromatic rings and a triazole moiety. This complexity allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C30H24Cl3N3O2

Molecular Weight

564.9 g/mol

IUPAC Name

1-[2-(4-chlorophenyl)-3-[3-[(2,6-dichlorophenyl)methoxy]phenyl]-4-(4-methylphenyl)-3H-1,2,4-triazol-5-yl]ethanone

InChI

InChI=1S/C30H24Cl3N3O2/c1-19-9-13-23(14-10-19)35-29(20(2)37)34-36(24-15-11-22(31)12-16-24)30(35)21-5-3-6-25(17-21)38-18-26-27(32)7-4-8-28(26)33/h3-17,30H,18H2,1-2H3

InChI Key

RMYYCFOTENVFAS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(N(N=C2C(=O)C)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)OCC5=C(C=CC=C5Cl)Cl

Origin of Product

United States

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